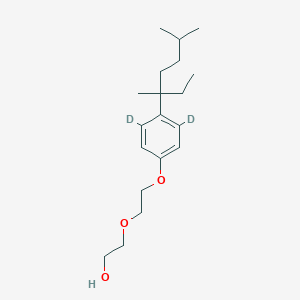
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate solution, 1 μg/mL in acetone, is an analytical standard used primarily for the analysis of mono and di-ethoxylates of nonylphenol and octylphenol in environmental samples. This compound is a deuterated standard, meaning it contains deuterium atoms, which are isotopes of hydrogen. This makes it particularly useful in analytical chemistry techniques such as gas chromatography with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. Ethoxylation is a chemical reaction in which ethylene oxide is added to a substrate, in this case, the phenol compound. The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under controlled temperature and pressure conditions to ensure the desired degree of ethoxylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of ethylene oxide to the phenol compound in a reactor, with careful monitoring of reaction parameters to achieve consistent product quality. The final product is then purified and formulated into a solution with acetone as the solvent .
Chemical Reactions Analysis
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydrogen can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is widely used in scientific research, particularly in environmental chemistry. Its applications include:
Environmental Analysis: Used as a standard for the detection and quantification of nonylphenol and octylphenol ethoxylates in environmental samples.
Analytical Chemistry: Employed in GC-MS and HPLC techniques for the analysis of complex mixtures.
Biological Studies: Used in studies investigating the environmental impact of nonylphenol and octylphenol derivatives on aquatic life.
Industrial Applications: Utilized in the formulation of detergents and surfactants, where it serves as a model compound for studying the behavior of ethoxylated phenols.
Mechanism of Action
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate involves its interaction with various molecular targets. In environmental analysis, it acts as a surrogate standard, mimicking the behavior of nonylphenol and octylphenol ethoxylates. The deuterium atoms in the compound provide a distinct mass shift, allowing for precise quantification using mass spectrometry. The ethoxylate chains interact with hydrophobic and hydrophilic regions in samples, facilitating their extraction and analysis .
Comparison with Similar Compounds
Similar Compounds
4-tert-Octylphenol-3,5-d2 diethoxylate: Similar in structure but with a tert-octyl group instead of the 3,6-dimethyl-3-heptyl group.
Nonylphenol diethoxylate: Lacks the deuterium atoms but has similar ethoxylate chains.
Octylphenol diethoxylate: Similar ethoxylate chains but with an octyl group.
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms, which provide a distinct mass shift for analytical purposes. This makes it particularly valuable in studies requiring precise quantification and differentiation from non-deuterated analogs .
Properties
CAS No. |
1173021-42-5 |
|---|---|
Molecular Formula |
C19H32O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
InChI Key |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
Canonical SMILES |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















